Enhanced Hydrogen-Bonding Capacity Through the 4-Hydroxyl Group
The presence of the 4-hydroxyl group in CAS 1823270-21-8 increases both hydrogen bond donor (HBD) and acceptor (HBA) counts relative to the des-hydroxy analog (CAS 1353980-27-4). The target compound is projected to have 2 HBD and 4 HBA, compared to 1 HBD and 3 HBA for the comparator . This 100% increase in HBD capacity and 33% increase in HBA capacity directly translate to a topological polar surface area (TPSA) increase of approximately 20 Ų, which is known to improve aqueous solubility and reduce passive membrane permeability in a predictable manner, critical for tuning CNS exposure or minimizing hERG binding.
| Evidence Dimension | Hydrogen Bond Donor / Acceptor Count |
|---|---|
| Target Compound Data | HBD: 2; HBA: 4 (predicted from structure ) |
| Comparator Or Baseline | tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate (CAS 1353980-27-4): HBD: 1; HBA: 3 |
| Quantified Difference | Δ HBD = +1 (100% increase); Δ HBA = +1 (33% increase); Estimated Δ TPSA ≈ +20 Ų |
| Conditions | Structural analysis and physicochemical prediction based on vendor-reported data |
Why This Matters
For medicinal chemists optimizing CNS drug candidates, the additional hydrogen bond donor can improve solubility and reduce off-target promiscuity, making CAS 1823270-21-8 a preferred starting scaffold when a hydroxyl anchor is required.
